molecular formula C13H11NO3 B14711598 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 21086-74-8

4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B14711598
CAS No.: 21086-74-8
M. Wt: 229.23 g/mol
InChI Key: SXYANEZGDBNOBV-UHFFFAOYSA-N
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Description

4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes an anilino group and a methoxy group attached to a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of aniline with methoxy-substituted cyclohexa-diene-dione derivatives. One common method includes the following steps:

    Starting Materials: Aniline and 5-methoxy-1,2-cyclohexa-diene-3,5-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol derivatives.

    Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted quinones, diols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of anilino and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

21086-74-8

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-anilino-5-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H11NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14H,1H3

InChI Key

SXYANEZGDBNOBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1NC2=CC=CC=C2

Origin of Product

United States

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